Introduction: The Role of Sulfo-Cy7-acid in Near-Infrared Fluorescence
Introduction: The Role of Sulfo-Cy7-acid in Near-Infrared Fluorescence
An In-Depth Technical Guide to the Spectral Properties and Applications of Sulfo-Cy7-acid
For Researchers, Scientists, and Drug Development Professionals
Sulfo-Cy7-acid is a water-soluble, near-infrared (NIR) fluorescent dye that has become an indispensable tool in biological and biomedical research.[1][2][3] Its core value lies in its emission profile, which falls within the NIR "optical window" of biological tissues (approximately 700-900 nm). In this range, endogenous autofluorescence and light scattering by biological components like water, hemoglobin, and lipids are significantly reduced.[4] This property allows for deep tissue imaging with an improved signal-to-noise ratio, making Sulfo-Cy7 and its derivatives highly suitable for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[1][5][]
The "Sulfo-" prefix indicates the presence of sulfonate groups, which impart high hydrophilicity and aqueous solubility.[1][] This is a critical feature that prevents the aggregation-induced fluorescence quenching often seen with non-sulfonated cyanine dyes in aqueous buffers and ensures the stability of labeled biomolecules.[] The "-acid" suffix denotes a terminal carboxylic acid group, which serves as a versatile chemical handle for covalent attachment to biomolecules.[3][7][8] While Sulfo-Cy7 is commercially available in pre-activated forms like N-hydroxysuccinimide (NHS) esters for direct reaction with primary amines, the carboxylic acid version provides researchers with the flexibility to employ custom conjugation chemistries, such as carbodiimide-mediated coupling.[7][9][10]
This guide provides a comprehensive overview of the core spectral properties of Sulfo-Cy7-acid, detailed protocols for its characterization and bioconjugation, and the scientific rationale behind these experimental choices.
Core Spectral and Photophysical Properties
The utility of any fluorophore is defined by its unique spectral characteristics. For Sulfo-Cy7-acid, these properties are optimized for NIR detection, offering high sensitivity and photostability.[1][10]
| Spectral Property | Value | Significance for Researchers |
| Excitation Maximum (λabs) | ~750 nm | Defines the optimal wavelength for exciting the fluorophore to achieve maximum fluorescence. Aligns well with common laser lines (e.g., 750 nm) available on imaging systems.[1][7] |
| Emission Maximum (λem) | ~773 nm | The peak wavelength of the emitted fluorescence. Its position in the NIR window is crucial for minimizing background in biological samples.[1][7] |
| Molar Extinction Coefficient (ε) | ~240,600 L·mol-1·cm-1 | A measure of how strongly the dye absorbs light at its excitation maximum. The very high value indicates a high probability of photon absorption, contributing to its brightness.[7] |
| Fluorescence Quantum Yield (ΦF) | ~0.24 | Represents the efficiency of converting absorbed photons into emitted fluorescent photons. A quantum yield of 0.24 is considered high for a NIR dye, contributing to its bright signal.[7] |
| Stokes Shift | ~23 nm | The separation between the excitation and emission maxima. A larger Stokes shift minimizes spectral overlap, which is advantageous for reducing self-quenching and simplifying filter design in fluorescence instrumentation.[1] |
| Solubility | High in Water, DMF, DMSO | The sulfonate groups ensure excellent solubility in aqueous buffers used for biological experiments, preventing aggregation and facilitating conjugation reactions.[7] |
These properties collectively make Sulfo-Cy7-acid a bright, sensitive, and reliable probe for NIR applications.[1][2]
Experimental Protocols: From Characterization to Application
Accurate spectral characterization and reliable conjugation are fundamental to leveraging Sulfo-Cy7-acid in research. The following protocols provide step-by-step methodologies grounded in established principles of fluorescence spectroscopy and bioconjugation chemistry.
Protocol 1: Determination of Absorption Spectrum and Molar Extinction Coefficient
Causality: The Beer-Lambert law (A = εcl) states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), concentration (c), and path length (l). By measuring the absorbance of a solution with a known concentration, we can experimentally verify the extinction coefficient, a critical parameter for quantifying the dye and determining the degree of labeling.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Sulfo-Cy7-acid in an appropriate solvent like DMSO or water.
-
Create a dilute solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS) for measurement. The concentration should be adjusted to yield an absorbance value between 0.05 and 0.1 at the absorption maximum to ensure linearity and avoid inner filter effects.
-
-
Instrumentation:
-
Use a calibrated UV-Vis spectrophotometer.
-
-
Procedure:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Measure the absorption spectrum of the Sulfo-Cy7-acid solution from approximately 600 nm to 850 nm.
-
Identify the wavelength of maximum absorbance (λabs).
-
Calculate the molar extinction coefficient using the formula: ε = A / (c * l), where 'l' is the cuvette path length in cm (typically 1 cm).
-
Protocol 2: Covalent Labeling of Antibodies via Carbodiimide Chemistry
Causality: The carboxylic acid on Sulfo-Cy7-acid is not inherently reactive towards the primary amines (e.g., lysine residues) on an antibody. Carbodiimide chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), is employed to activate the carboxyl group.[4][9] EDC first reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by reacting with Sulfo-NHS to form a more stable Sulfo-NHS ester. This amine-reactive ester then efficiently couples with primary amines on the antibody to form a stable amide bond.[4] The use of a buffer with a pH of 8.0-8.5 is crucial as it deprotonates the amine groups, increasing their nucleophilicity and reaction efficiency, while maintaining protein stability.[9]
Materials:
-
Antibody solution (2-10 mg/mL in an amine-free buffer like PBS or MES).[9]
-
Sulfo-Cy7-acid.
-
EDC and Sulfo-NHS.
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0 for activation; 0.1 M Sodium Bicarbonate, pH 8.3 for conjugation).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Purification column (e.g., size-exclusion chromatography).
Workflow Diagram:
Caption: Workflow for antibody conjugation with Sulfo-Cy7-acid.
Step-by-Step Methodology:
-
Dye Activation:
-
Dissolve Sulfo-Cy7-acid, EDC, and Sulfo-NHS in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). A typical molar ratio is 1:2:5 (Dye:EDC:Sulfo-NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Add the freshly activated Sulfo-Cy7-NHS ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 750 nm (for the dye).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody, using the spectrophotometric data and the Beer-Lambert law. A correction factor for the dye's absorbance at 280 nm (CF280) should be applied for an accurate protein concentration measurement.
-
Trustworthiness and Self-Validation
The protocols described are designed as self-validating systems. The post-purification characterization is a critical quality control step. By calculating the DOL, a researcher validates the success of the conjugation reaction. A successful labeling will yield a conjugate with a distinct absorbance peak at ~750 nm and a DOL within the desired range (typically 3-8 for most applications). Subsequent functional assays (e.g., ELISA, flow cytometry) should be performed to confirm that the conjugation process has not compromised the antibody's binding affinity.
Conclusion
Sulfo-Cy7-acid is a powerful near-infrared fluorophore whose value is maximized through a clear understanding of its spectral properties and the chemical principles underlying its application. Its high water solubility, exceptional brightness, and versatile carboxylic acid handle make it a superior choice for labeling biomolecules intended for high-sensitivity NIR imaging and detection. By following robust, well-rationalized protocols for characterization and conjugation, researchers can generate reliable, high-quality reagents to advance their studies in drug development, diagnostics, and fundamental biological research.
References
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AxisPharm. (n.d.). sulfo-Cyanine7. Retrieved from [Link]
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Antibodies.com. (n.d.). Sulfo-Cyanine 7 carboxylic acid (A270310). Retrieved from [Link]
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AxisPharm. (n.d.). Sulfo-Cyanine7 carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025). Is there a labeling process for Sulfo-Cyanine7 (CY7)?. Retrieved from [Link]
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